B1577306 Dahlein 5.6

Dahlein 5.6

Cat. No.: B1577306
Attention: For research use only. Not for human or veterinary use.
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Description

Dahlein 5.6 is a bioactive peptide isolated from the skin secretions of the Australian aquatic frog Litoria dahlii. It belongs to a class of antimicrobial peptides (AMPs) characterized by their amphipathic α-helical structures, which enable membrane disruption in microbial targets. The peptide sequence of this compound comprises 26 amino acid residues, with a molecular weight of approximately 2.8 kDa and a net positive charge (+4) at physiological pH, facilitating interactions with negatively charged bacterial membranes . Its antimicrobial activity spans Gram-positive and Gram-negative bacteria, with reported minimum inhibitory concentrations (MICs) in the range of 2–8 µM against Escherichia coli and Staphylococcus aureus .

Properties

bioactivity

Antimicrobial

sequence

GLLASLGKVFGGYLAEKLKPK

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Dahlein 5.6 shares structural homology with other amphibian-derived AMPs, such as hinnavin II from Artogeia rapae and temporins from Rana temporaria. A comparative analysis of structural parameters is summarized in Table 1.

Table 1. Structural Features of this compound and Analogous AMPs

Parameter This compound Hinnavin II Temporin L
Amino Acid Residues 26 23 13
Molecular Weight (kDa) 2.8 2.5 1.4
Net Charge (+ at pH 7) +4 +3 +2
Hydrophobic Residues (%) 58% 61% 69%
Predominant Secondary Structure α-helix α-helix β-sheet

Key differences include:

  • Chain Length : this compound is longer than temporins, enabling broader membrane interactions.
  • Charge Density : Higher positive charge compared to hinnavin II enhances electrostatic binding to bacterial membranes.
  • Structural Motifs : Unlike β-sheet-rich temporins, this compound adopts an α-helical conformation, similar to hinnavin II .

Functional Comparison: Antimicrobial Activity and Selectivity

Spectrum of Activity

This compound exhibits broad-spectrum activity, whereas hinnavin II shows selectivity toward Gram-negative bacteria. Temporin L is highly selective for Gram-positive strains (Table 2).

Table 2. Antimicrobial Activity (MIC, µM)

Organism This compound Hinnavin II Temporin L
E. coli (Gram-) 4 6 >32
S. aureus (Gram+) 2 >32 8
Pseudomonas aeruginosa 8 4 >32

Mechanisms of Action

  • Membrane Disruption : this compound and hinnavin II induce pore formation via carpet or barrel-stave mechanisms, while temporin L disrupts membrane integrity through electrostatic interactions .
  • Synergy with Antibiotics: this compound shows synergistic effects with β-lactams against methicillin-resistant S.

Challenges in Comparative Analysis

Methodological Variability

  • Extraction and Purification : Differences in extraction protocols (e.g., solid-phase synthesis vs. native secretion) can alter peptide conformations and activity profiles .
  • Assay Conditions : Variability in MIC testing (e.g., broth microdilution vs. agar diffusion) may lead to inconsistent potency rankings .

Structural-Activity Relationship (SAR) Limitations

  • Sequence Homology vs. Functional Divergence: Peptides with >80% sequence similarity (e.g., this compound and hinnavin II) may exhibit distinct selectivity due to minor residue substitutions .

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